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Compound of Interest

Compound Name:
Ala-parafluoroPhe-Arg-Cha-Cit-

Tyr-NH2

Cat. No.: B15572979 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview
Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 is a synthetic heptapeptide amide that functions as

a potent and selective agonist for the Protease-Activated Receptor 1 (PAR-1).[1] PAR-1 is a G-

protein coupled receptor (GPCR) that plays a crucial role in thrombosis, inflammation, and

vascular biology. The peptide was specifically designed as a research tool to investigate the

activation of PAR-1 with high specificity over the related PAR-2 receptor.[1] Its chemical formula

is C42H63FN12O8 with a molar mass of 883.03 g/mol .
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Identifier Value

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-

(diaminomethylideneamino)pentanoyl]amino]-3-

cyclohexylpropanoyl]amino]-5-[[[(1S)-1-carboxy-

2-(4-hydroxyphenyl)ethyl]amino]-

oxomethylamino]pentanoyl]-N'-[(4-

fluorophenyl)methyl]hydrazide

CAS Number 211190-38-4

Molecular Formula C42H63FN12O8

Molar Mass 883.03 g/mol

Mechanism of Action: Selective PAR-1 Agonism
Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 acts as a selective agonist at the Protease-

Activated Receptor 1 (PAR-1). Unlike the endogenous agonist, thrombin, which proteolytically

cleaves the N-terminus of PAR-1 to reveal a tethered ligand that activates the receptor, this

synthetic peptide directly binds to and activates PAR-1, mimicking the action of the tethered

ligand.[1] This direct activation allows for the study of PAR-1 signaling in isolation from the

effects of thrombin on other substrates.

The selectivity of Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 for PAR-1 over PAR-2 is a key

feature, making it a valuable tool for distinguishing the physiological roles of these two closely

related receptors.[1]

Signaling Pathways
Upon activation by Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2, PAR-1 initiates intracellular

signaling cascades through its coupling to heterotrimeric G proteins, primarily Gq/11 and

G12/13.

Gq/11 Signaling Pathway
The Gq/11 pathway leads to the mobilization of intracellular calcium.
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Gq/11 Signaling Pathway Activation

G12/13 Signaling Pathway
The G12/13 pathway is primarily involved in regulating cytoskeletal dynamics through the

activation of the small GTPase RhoA.
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G12/13 Signaling Pathway Activation

Quantitative Data
The potency and selectivity of Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 have been

determined using calcium mobilization assays in Human Embryonic Kidney (HEK293) cells.
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Parameter Cell Line Assay Value Reference

EC50 (PAR-1) HEK293
Calcium

Mobilization
~10 nM

(Kawabata et al.,

1999)

Selectivity HEK293
Calcium

Mobilization

>1000-fold vs

PAR-2

(Kawabata et al.,

1999)

Experimental Protocols
Solid-Phase Peptide Synthesis
The synthesis of Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 is achieved through standard

Fmoc-based solid-phase peptide synthesis (SPPS).
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Fmoc-SPPS Workflow for Peptide Synthesis
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Methodology:

Resin Preparation: Rink Amide resin is swelled in dimethylformamide (DMF).

Amino Acid Coupling: The C-terminal amino acid, Fmoc-Tyr(tBu)-OH, is coupled to the resin

using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-

diisopropylethylamine (DIPEA).

Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20%

piperidine in DMF.

Iterative Coupling and Deprotection: Steps 2 and 3 are repeated for each subsequent amino

acid in the sequence (Fmoc-Cit-OH, Fmoc-Cha-OH, Fmoc-Arg(Pbf)-OH, Fmoc-p-fluoro-Phe-

OH, and Fmoc-Ala-OH).

Final Deprotection: The N-terminal Fmoc group is removed.

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-

chain protecting groups (tBu for Tyr, Pbf for Arg) are removed simultaneously using a

cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and

water.

Purification: The crude peptide is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: The final product is characterized by mass spectrometry and analytical

HPLC to confirm its identity and purity.

Calcium Mobilization Assay
The functional activity of Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 is assessed by measuring

changes in intracellular calcium concentration ([Ca²⁺]i) in HEK293 cells endogenously or

transiently expressing PAR-1.

Methodology:

Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS) and antibiotics.
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Cell Seeding: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to

adhere overnight.

Dye Loading: The cell culture medium is removed, and the cells are incubated with a

calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution (e.g., Hanks'

Balanced Salt Solution with HEPES) for 1 hour at 37°C.

Washing: The cells are washed with the buffered salt solution to remove excess dye.

Compound Addition and Measurement: The plate is placed in a fluorescence microplate

reader. Baseline fluorescence is measured, and then a solution of Ala-parafluoroPhe-Arg-
Cha-Cit-Tyr-NH2 at various concentrations is added to the wells. The change in

fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored

over time.

Data Analysis: The peak fluorescence response is measured, and the data are normalized to

the baseline. A dose-response curve is generated, and the EC50 value is calculated using

non-linear regression.

Applications in Research
Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 serves as a critical tool for:

Elucidating PAR-1 Signaling: Its selectivity allows for the specific investigation of PAR-1

mediated pathways without the confounding effects of other proteases or PARs.

Cardiovascular Research: Studying the role of PAR-1 in platelet aggregation, thrombosis,

and vascular inflammation.

Cancer Biology: Investigating the involvement of PAR-1 in tumor progression and

metastasis.

Drug Discovery: Serving as a reference agonist in screening assays for the identification of

PAR-1 antagonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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